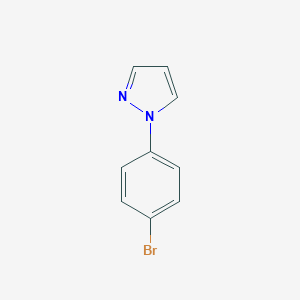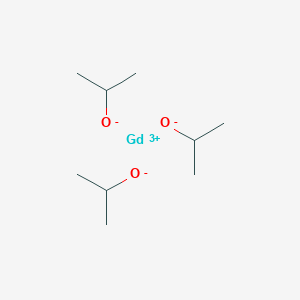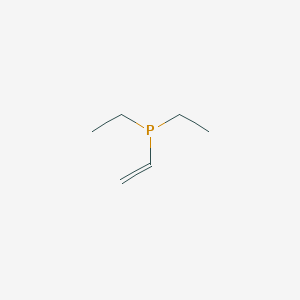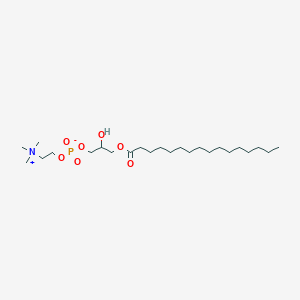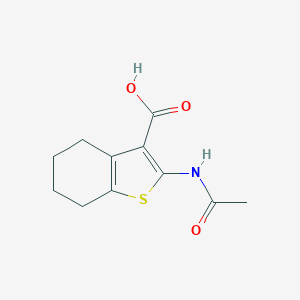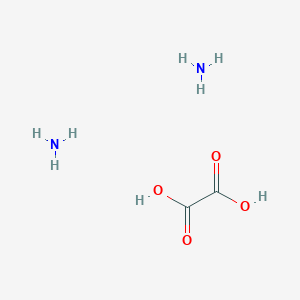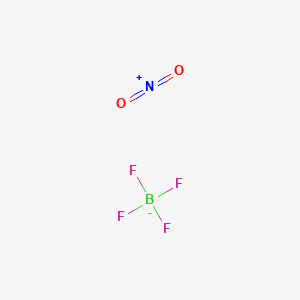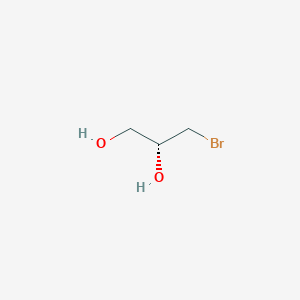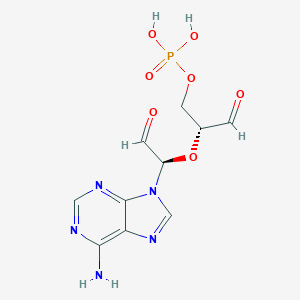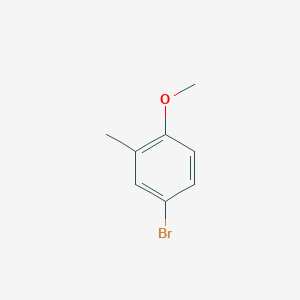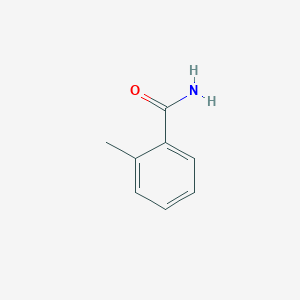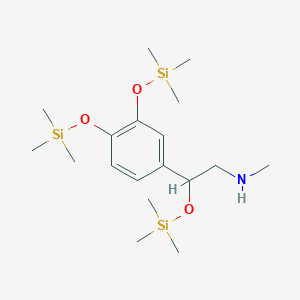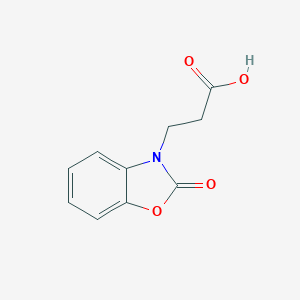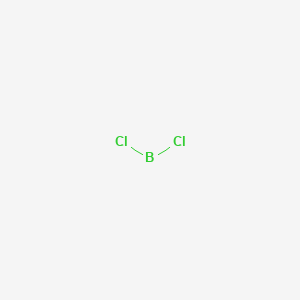
Dichloroboron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloroboron is a boron-containing compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a highly reactive molecule that can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of dichloroboron is complex and not fully understood. It is believed that dichloroboron reacts with hydrogen peroxide and other reactive oxygen species to produce a fluorescent compound that can be detected using microscopy or spectroscopy. Additionally, dichloroboron has been shown to selectively accumulate in cancer cells, potentially due to differences in cellular metabolism or membrane composition.
Efectos Bioquímicos Y Fisiológicos
Dichloroboron has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells and to inhibit the growth of tumors in animal models. Additionally, dichloroboron has been shown to modulate the expression of genes involved in cellular metabolism and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichloroboron has several advantages for lab experiments, including its high reactivity and selectivity for hydrogen peroxide and other reactive oxygen species. Additionally, it can be easily synthesized using common laboratory reagents and does not require specialized equipment. However, dichloroboron can be highly toxic and requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of dichloroboron. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, researchers are investigating the use of dichloroboron in the development of new cancer therapies and as a tool for studying cellular metabolism and signaling pathways. Finally, there is ongoing research into the potential use of dichloroboron as a diagnostic tool for the detection of cancer and other diseases.
Métodos De Síntesis
Dichloroboron can be synthesized using several methods, including the reaction of boron trichloride with sodium borohydride or the reaction of boron oxide with hydrogen chloride. However, the most common method is the reaction of boron trifluoride with sodium borohydride in the presence of a solvent such as tetrahydrofuran or diethyl ether. This method yields a white crystalline solid that is highly reactive and requires careful handling.
Aplicaciones Científicas De Investigación
Dichloroboron has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of hydrogen peroxide and other reactive oxygen species in cells and tissues. It has also been used as a cross-linking agent in the synthesis of polymers and as a catalyst in organic reactions. Additionally, dichloroboron has been investigated for its potential use in cancer therapy due to its ability to selectively target cancer cells.
Propiedades
Número CAS |
10325-39-0 |
|---|---|
Nombre del producto |
Dichloroboron |
Fórmula molecular |
BCl2 |
Peso molecular |
81.72 g/mol |
InChI |
InChI=1S/BCl2/c2-1-3 |
Clave InChI |
GKWKOCYSCDZTAX-UHFFFAOYSA-N |
SMILES |
[B](Cl)Cl |
SMILES canónico |
[B](Cl)Cl |
Otros números CAS |
13842-52-9 |
Sinónimos |
dichloroborane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



